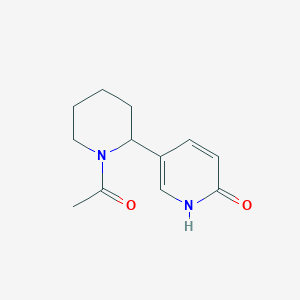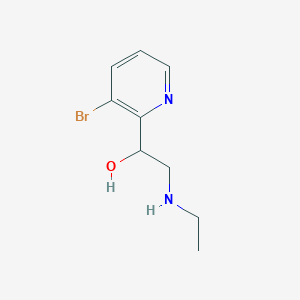![molecular formula C7H4BrN3O2 B13016317 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid](/img/structure/B13016317.png)
7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[2,3-b]pyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods may include multi-step reactions involving hydrogenation, iodination, amide formation, and cyclization .
Chemical Reactions Analysis
7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines .
Scientific Research Applications
7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to inhibit kinases and other enzymes involved in disease pathways . Additionally, it is used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the downstream signaling pathways .
Comparison with Similar Compounds
7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid can be compared with other pyrrolopyrazine derivatives, such as 2-Bromo-5H-pyrrolo[2,3-b]pyrazine and 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine . These compounds share similar structural features but may differ in their biological activities and chemical reactivity.
Properties
Molecular Formula |
C7H4BrN3O2 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-6-5(3)11-4(2-10-6)7(12)13/h1-2H,(H,9,10)(H,12,13) |
InChI Key |
KVZLRZVHSGKYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)


![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)


![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)



![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13016324.png)
